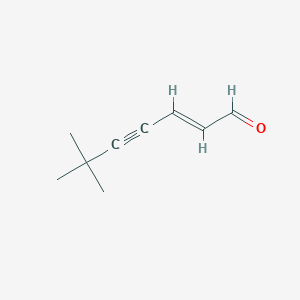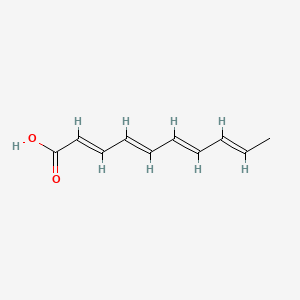
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate, also known as cellobiose octadecanoate, is a synthetic derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. Cellobiose octadecanoate is obtained by esterifying cellobiose with stearic acid, a long-chain saturated fatty acid.
作用機序
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate is not fully understood. It is believed to interact with lipid bilayers in a similar way to natural lipids, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Cellobiose octadecanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, possibly by disrupting their cell membranes. It has also been shown to modulate the immune response, acting as an adjuvant to enhance the activity of vaccines and other immunotherapies.
実験室実験の利点と制限
Cellobiose octadecanoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its physicochemical properties can be easily controlled by varying the length and saturation of the fatty acid chain. However, its use is limited by its synthetic nature, which may not accurately reflect the behavior of natural lipids in biological membranes.
将来の方向性
Future research on 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate could focus on its potential applications in drug delivery and gene therapy. It could also be used as a tool for studying the mechanisms of membrane fusion and vesicle trafficking. Additionally, the synthesis of new derivatives with different fatty acid chains could provide insights into the structure-function relationships of lipids in biological membranes.
合成法
Cellobiose octadecanoate can be synthesized by esterification of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as dichloromethane or chloroform. After purification, the product is obtained as a white crystalline powder.
科学的研究の応用
Cellobiose octadecanoate has been used as a model compound for studying the behavior of lipids in biological membranes. It has been shown to form stable monolayers at the air-water interface and to self-assemble into vesicles in aqueous solution. These properties make it a useful tool for investigating the physicochemical properties of lipid bilayers and their interactions with proteins and other molecules.
特性
CAS番号 |
376646-03-6 |
|---|---|
製品名 |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate |
分子式 |
C₂₆H₄₈O₁₂ |
分子量 |
552.65 |
同義語 |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)





![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)